
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is an organic compound that features a phenylacetic acid core with a triisopropylsilyl-protected hydroxymethyl group attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid typically involves the protection of a hydroxymethyl group with a triisopropylsilyl group, followed by its attachment to a phenylacetic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The triisopropylsilyl group can be removed under acidic conditions, allowing for further functionalization of the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Formation of 2-(4-formylphenyl)acetic acid or 2-(4-carboxyphenyl)acetic acid.
Reduction: Formation of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)ethanol.
Substitution: Formation of 2-(4-hydroxymethylphenyl)acetic acid.
Scientific Research Applications
2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is largely dependent on its functional groups. The triisopropylsilyl group serves as a protective group, preventing unwanted reactions at the hydroxymethyl site. The phenylacetic acid core can participate in various chemical reactions, acting as a precursor to more complex molecules. The molecular targets and pathways involved would vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
2-(4-Hydroxymethylphenyl)acetic acid: Lacks the triisopropylsilyl protection, making it more reactive.
2-(4-Methoxymethylphenyl)acetic acid: Features a methoxy group instead of a hydroxymethyl group, altering its reactivity and solubility.
2-(4-Bromomethylphenyl)acetic acid: Contains a bromomethyl group, making it suitable for different substitution reactions.
Uniqueness: 2-(4-(((Triisopropylsilyl)oxy)methyl)phenyl)acetic acid is unique due to the presence of the triisopropylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions at other sites on the molecule.
Properties
IUPAC Name |
2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3Si/c1-13(2)22(14(3)4,15(5)6)21-12-17-9-7-16(8-10-17)11-18(19)20/h7-10,13-15H,11-12H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHGQMDDCOBNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)
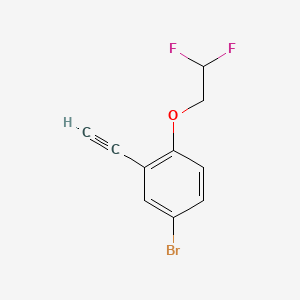
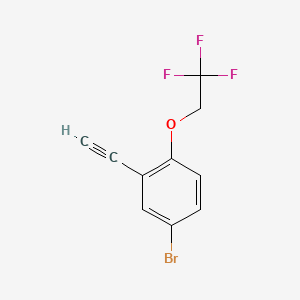
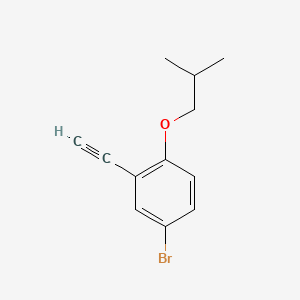
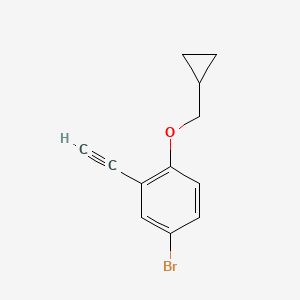
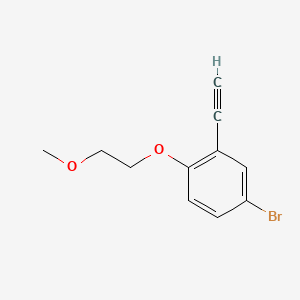
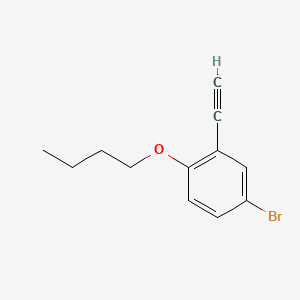
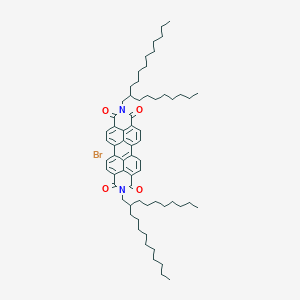
![3,3'-Dibromo-2,2'-bibenzo[b]thiophene](/img/structure/B8231956.png)

